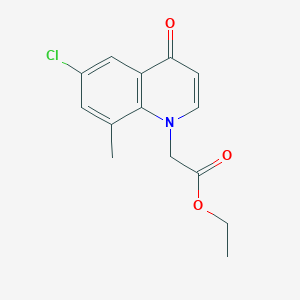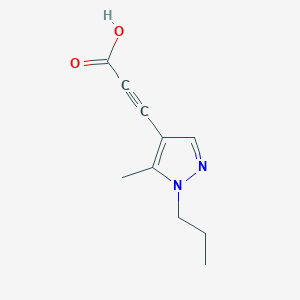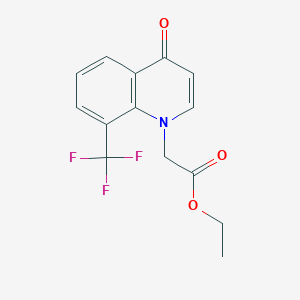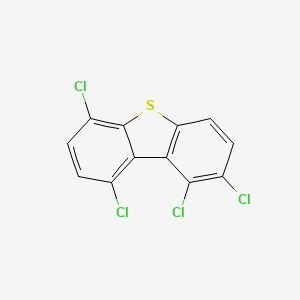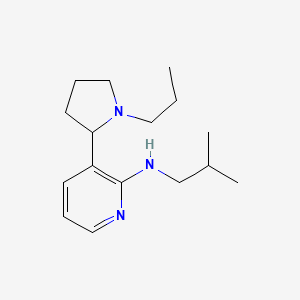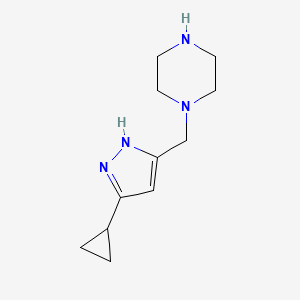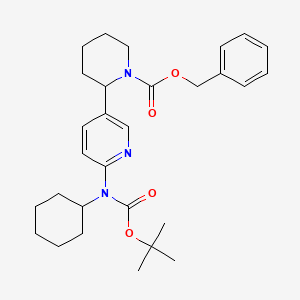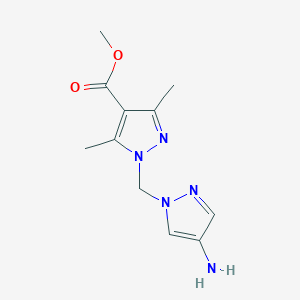
4-Iodo-3-(p-tolyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-3-(p-tolyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of an iodine atom at the fourth position and a p-tolyl group at the third position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-(p-tolyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of p-tolylhydrazine with 4-iodo-1,3-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-3-(p-tolyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted pyrazoles can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the p-tolyl group.
Reduction Products: Reduced forms of the pyrazole ring or the substituents.
Coupling Products: Biaryl or other coupled products with extended conjugation.
Aplicaciones Científicas De Investigación
4-Iodo-3-(p-tolyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Iodo-3-(p-tolyl)-1H-pyrazole depends on its specific application:
Pharmacological Action: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases or other signaling proteins involved in disease pathways.
Biological Pathways: The compound can affect cellular pathways, such as apoptosis, cell proliferation, or inflammation, by modulating the activity of key proteins or signaling molecules.
Material Properties: In material science, the compound’s electronic properties, such as its ability to transport charge or emit light, are of interest. These properties are influenced by the molecular structure and the nature of the substituents.
Comparación Con Compuestos Similares
4-Iodo-1H-pyrazole: Lacks the p-tolyl group, which may affect its reactivity and applications.
3-(p-Tolyl)-1H-pyrazole:
4-Bromo-3-(p-tolyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, which may alter its reactivity and applications.
Uniqueness: 4-Iodo-3-(p-tolyl)-1H-pyrazole is unique due to the presence of both the iodine atom and the p-tolyl group, which confer specific electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H9IN2 |
|---|---|
Peso molecular |
284.10 g/mol |
Nombre IUPAC |
4-iodo-5-(4-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9IN2/c1-7-2-4-8(5-3-7)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13) |
Clave InChI |
UHWAWXXJKXNKCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C=NN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


